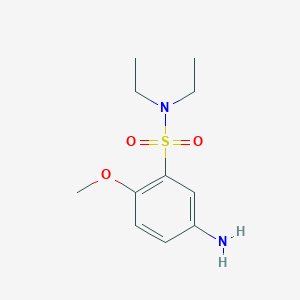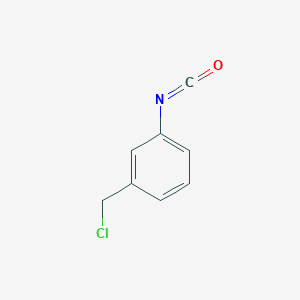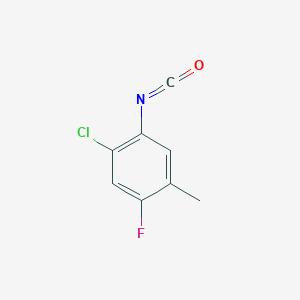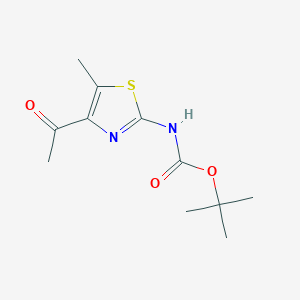
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenol, characterized by the presence of a chlorine atom at the second position and a hydroxyprop-1-en-1-yl group at the fourth position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol typically involves the chlorination of 4-(3-hydroxyprop-1-en-1-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position of the phenol ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-chloro-4-(3-oxoprop-1-en-1-yl)phenol or 2-chloro-4-(3-carboxyprop-1-en-1-yl)phenol.
Reduction: Formation of 2-chloro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenol derivatives.
科学的研究の応用
2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB and STAT3 pathways, leading to anti-inflammatory and anticancer effects.
類似化合物との比較
4-(3-Hydroxyprop-1-en-1-yl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Methoxy-4-(3-hydroxyprop-1-en-1-yl)phenol: Contains a methoxy group instead of a chlorine atom, which can influence its chemical reactivity and biological activity .
Uniqueness: 2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol is unique due to the presence of both a chlorine atom and a hydroxyprop-1-en-1-yl group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the hydroxyprop-1-en-1-yl group contributes to its potential biological activities .
特性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-4-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-4,6,11-12H,5H2/b2-1+ |
InChIキー |
OSXDPXNJKBPXKH-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/CO)Cl)O |
正規SMILES |
C1=CC(=C(C=C1C=CCO)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)



![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)



![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

